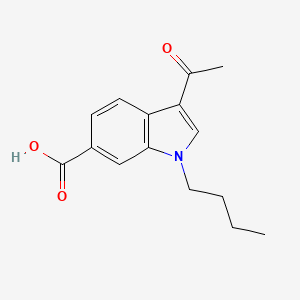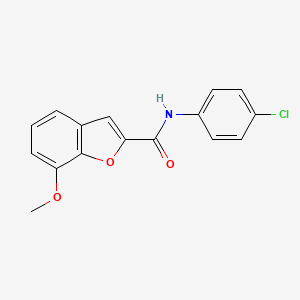![molecular formula C12H15BrO B8761325 [(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene](/img/structure/B8761325.png)
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene is an organic compound with the molecular formula C11H13BrO It features a cyclopropane ring substituted with a benzyloxymethyl group and a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with benzyl alcohol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Another method involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide in the presence of triethylamine. This reaction yields various bromomethyl cyclopropane derivatives in excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Various substituted cyclopropane derivatives.
Oxidation: Alcohols or ketones.
Reduction: Methyl-substituted cyclopropane derivatives.
Scientific Research Applications
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(bromomethyl)cyclopropane: Similar in structure but with two bromomethyl groups instead of one benzyloxymethyl group.
Cyclopropylmethyl bromide: Lacks the benzyloxymethyl group, making it less complex.
Uniqueness
[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene is unique due to the presence of both a benzyloxymethyl and a bromomethyl group on the cyclopropane ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methoxymethylbenzene |
InChI |
InChI=1S/C12H15BrO/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
WCQALNYIIWYVQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
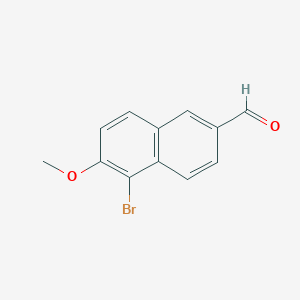
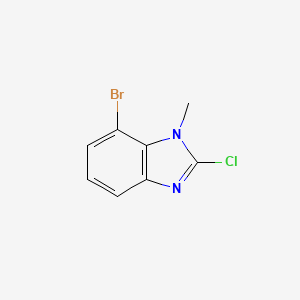
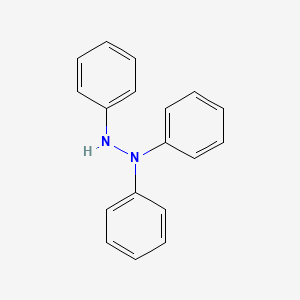
![Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate](/img/structure/B8761267.png)
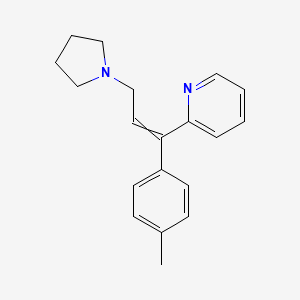
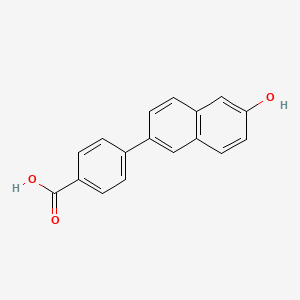

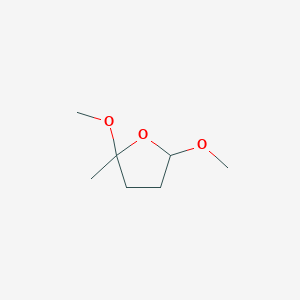
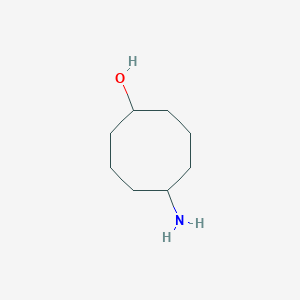
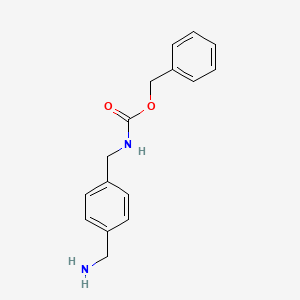
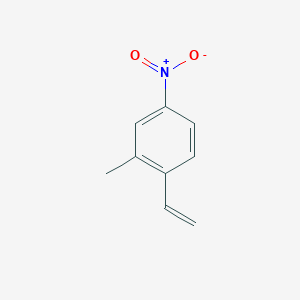
![4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol](/img/structure/B8761331.png)
